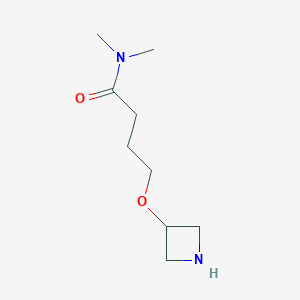![molecular formula C14H16FNO B13630074 N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane structure.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the benzamide group: The final step involves the coupling of the spirocyclic intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced benzamide compounds, and substituted spirocyclic structures .
Scientific Research Applications
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide can be compared with other spirocyclic benzamide derivatives, such as:
- N-{6-chlorospiro[3.3]heptan-2-yl}benzamide
- N-{6-bromospiro[3.3]heptan-2-yl}benzamide
- N-{6-methylspiro[3.3]heptan-2-yl}benzamide
These compounds share similar structural features but differ in the substituents attached to the spirocyclic core. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C14H16FNO |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-(2-fluorospiro[3.3]heptan-6-yl)benzamide |
InChI |
InChI=1S/C14H16FNO/c15-11-6-14(7-11)8-12(9-14)16-13(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17) |
InChI Key |
RHOTWVBJIUYHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine](/img/structure/B13629991.png)
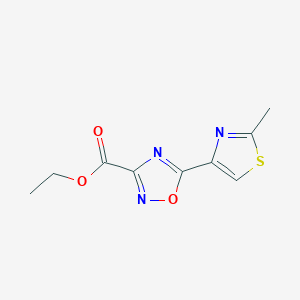
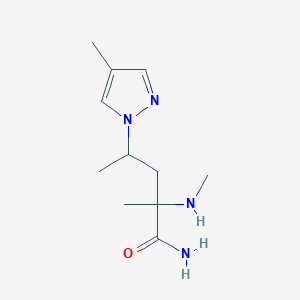
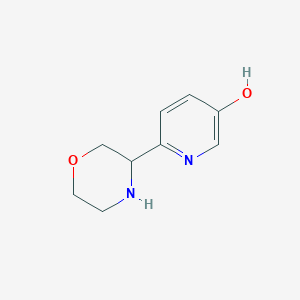
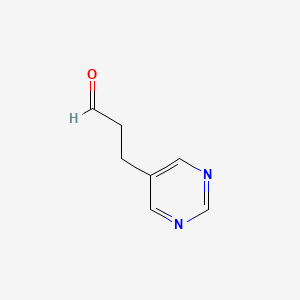
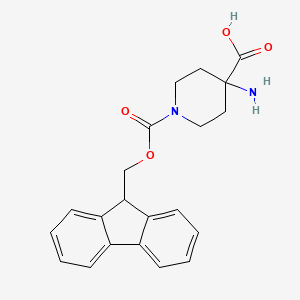
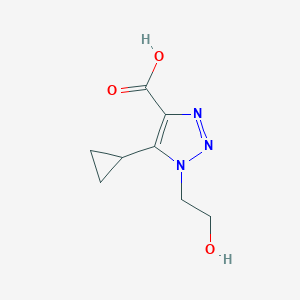
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)

